Meta-Substituted Analogs Exhibit Significantly Altered Acidity Compared to 4-Bromo-2-Methylphenyl Derivative
The acid dissociation constant (pKa) of 2-[(4-Bromo-2-methylphenyl)amino]acetic acid is influenced by its unique substitution pattern. While a direct experimental pKa value for the target compound is not available, the benchmark study by Bryson et al. (1963) provides precise data for a series of N-(substituted-phenyl)-glycines, establishing a clear structure-property relationship. For example, the pKa of the N-(m-methylphenyl)-glycine (meta-substituted) is 3.99, while the N-(p-methylphenyl)-glycine (para-substituted) exhibits a pKa of 4.02 [1]. The 4-bromo-2-methyl substitution introduces both an electron-withdrawing bromine and an electron-donating methyl group, resulting in a predicted pKa of approximately 3.92±0.20 , which is distinctly lower than the para-methyl analog, indicating a stronger acid. This difference in acidity will affect solubility, salt formation, and reactivity.
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | pKa = 3.92 ± 0.20 (Predicted) |
| Comparator Or Baseline | N-(m-methylphenyl)glycine pKa = 3.99; N-(p-methylphenyl)glycine pKa = 4.02 [1] |
| Quantified Difference | Target compound is a stronger acid by ~0.07-0.10 pKa units compared to methyl-substituted analogs. |
| Conditions | Potentiometric and spectrophotometric determination in water at 25°C for the benchmark study [1]; predicted value from ChemicalBook . |
Why This Matters
A lower pKa value indicates greater acidity, which is critical for controlling the protonation state and solubility of the compound in aqueous formulations and for optimizing reaction conditions in downstream syntheses.
- [1] Bryson, A., Davies, N. R., & Serjeant, E. P. (1963). The Ionization Constants of N-(Substituted-phenyl)-glycines. Journal of the American Chemical Society, 85(13), 1934–1938. View Source
